molecular formula C22H26N2O B4875191 3-(4'-Pentylbiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole

3-(4'-Pentylbiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole

Cat. No.: B4875191
M. Wt: 334.5 g/mol
InChI Key: MCPZBJGVJBJZCS-UHFFFAOYSA-N
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Description

3-(4’-Pentylbiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The structure of this compound features a biphenyl core with a pentyl group at one end and a propyl-1,2,4-oxadiazole moiety at the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-Pentylbiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized by coupling reactions such as Suzuki or Negishi coupling, where a halogenated biphenyl derivative reacts with an appropriate organometallic reagent.

    Introduction of the Pentyl Group: The pentyl group is introduced via alkylation reactions, often using pentyl halides in the presence of a strong base.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4’-Pentylbiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4’-Pentylbiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(4’-Pentylbiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-4’-pentylbiphenyl: A nematic liquid crystal used in liquid crystal displays (LCDs).

    4-Pentylbiphenyl: A precursor in the synthesis of liquid crystals and other organic compounds.

Uniqueness

3-(4’-Pentylbiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole is unique due to its combination of a biphenyl core with an oxadiazole ring, providing distinct electronic and structural properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

3-[4-(4-pentylphenyl)phenyl]-5-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-3-5-6-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)22-23-21(7-4-2)25-24-22/h9-16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPZBJGVJBJZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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